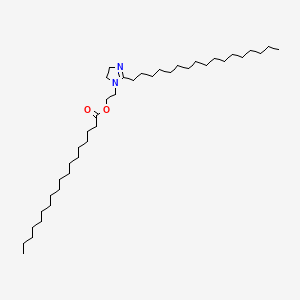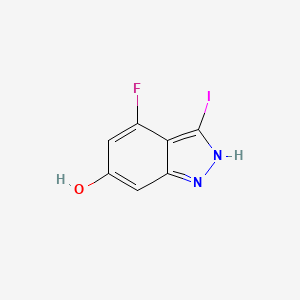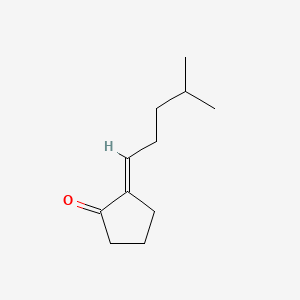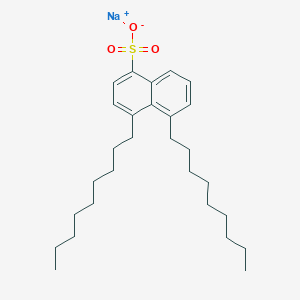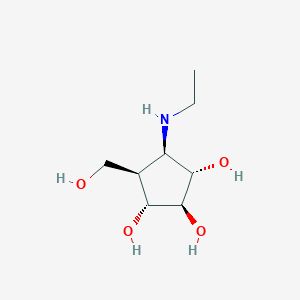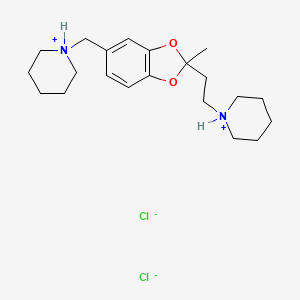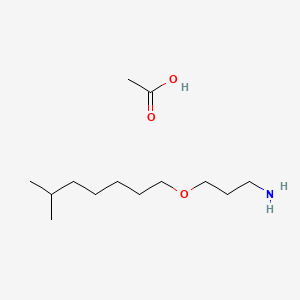
2-(Ethylnitroamino)ethyl nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylnitroamino)ethyl nitrate is an organic compound with the molecular formula C4H9N3O5 and a molecular weight of 179.1314 g/mol This compound is a colorless to pale yellow liquid with a strong, irritating odor . It is relatively stable at room temperature and has a high energy density, making it a potential candidate for use in energetic materials and fuel additives .
Vorbereitungsmethoden
The synthesis of 2-(Ethylnitroamino)ethyl nitrate involves a multi-step process. One common method is through a nucleophilic substitution reaction. Initially, nitric acid reacts with ethanolamine to form ethyl nitrate. This intermediate is then reacted with diiodoethane, followed by a deiodination reaction to yield this compound . The reaction conditions typically involve controlled temperatures and the use of organic solvents such as alcohols, ethers, and esters .
Analyse Chemischer Reaktionen
2-(Ethylnitroamino)ethyl nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, ethanolamine, and diiodoethane . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce nitro compounds, while reduction reactions can yield amines .
Wissenschaftliche Forschungsanwendungen
2-(Ethylnitroamino)ethyl nitrate has several scientific research applications. In chemistry, it is used as a high-energy material and fuel additive due to its high energy density and combustion speed . In the industry, it is used in the production of propellants for rockets, missiles, and explosives .
Wirkmechanismus
The mechanism of action of 2-(Ethylnitroamino)ethyl nitrate involves the release of energy through the decomposition of the nitrate ester group. This decomposition generates high-velocity products and energy in the form of light and heat . The molecular targets and pathways involved in this process include the nitroxyl group (-C-O-NO2) and the ester group, which undergo hydrolysis or reduction to produce alcohols and ammonia .
Vergleich Mit ähnlichen Verbindungen
2-(Ethylnitroamino)ethyl nitrate is similar to other nitrate esters such as nitroglycerine, glycol dinitrate, and diethyleneglycol dinitrate . it is unique due to its relatively high stability at room temperature and its potential for use in high-energy materials . Other similar compounds include triethylene glycol dinitrate, butanetriol trinitrate, and pentaerythritol trinitrate .
Eigenschaften
CAS-Nummer |
85068-73-1 |
|---|---|
Molekularformel |
C4H9N3O5 |
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
2-[ethyl(nitro)amino]ethyl nitrate |
InChI |
InChI=1S/C4H9N3O5/c1-2-5(6(8)9)3-4-12-7(10)11/h2-4H2,1H3 |
InChI-Schlüssel |
JOPZHCIUTNIPAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)

